1,2-Bis(ethenyl)benzene;4-ethenylpyridine

Catalog No.
S1493562
CAS No.
9017-40-7
M.F
C17H17N
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(ethenyl)benzene;4-ethenylpyridine

CAS Number

9017-40-7

Product Name

1,2-Bis(ethenyl)benzene;4-ethenylpyridine

IUPAC Name

1,2-bis(ethenyl)benzene;4-ethenylpyridine

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2

InChI Key

HUEZUDXJCGHIHG-UHFFFAOYSA-N

SMILES

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C

Synonyms

4-Vinyl-pyridine polymer with divinylbenzene; Diethenyl-benzene polymer with 4-ethenylpyridine; 4-Vinylpyridine-divinylbenzene copolymer; CR 2; CR 2 (vinyl polymer); Divinylbenzene-4-ethenylpyridine copolymer; Divinylbenzene-4-vinylpyridine copolymer

Canonical SMILES

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C

Catalyst and Catalyst Support:

  • PVP serves as a complexing agent for metal ions, forming coordination complexes that act as catalysts for various reactions. For example, PVP-stabilized palladium nanoparticles are efficient catalysts for hydrogenation reactions .
  • Additionally, PVP's ability to form thin films makes it a suitable support material for immobilizing catalysts, facilitating separation and reusability .

Biomedical Applications:

  • PVP exhibits biocompatibility and low toxicity, making it a valuable material for drug delivery systems. It can encapsulate drugs and enhance their solubility and bioavailability .
  • PVP is also used in gene delivery applications due to its ability to form complexes with DNA and facilitate its cellular uptake .

Material Science Applications:

  • PVP's film-forming properties make it a valuable additive in various materials, such as adhesives, coatings, and membranes. It improves adhesion, flexibility, and other desired properties .
  • PVP is also used in the production of composite materials, where it acts as a binder or compatibilizer between different components .

Analytical Chemistry Applications:

  • PVP forms complexes with various metal ions, making it a valuable complexing agent in analytical chemistry. It is used in masking interferences, separation techniques, and gravimetric analysis .

Other Applications:

  • PVP finds applications in various other scientific fields, including sensors, corrosion inhibition, and environmental remediation .

1,2-Bis(ethenyl)benzene;4-ethenylpyridine, also known as 1,2-diethenylbenzene;4-ethenylpyridine, is an organic compound with the molecular formula C₁₇H₁₇N. It consists of a benzene ring substituted with two ethenyl groups and a pyridine ring. The compound appears as white to off-white odorless small beads and is primarily used in various chemical applications due to its unique structural properties .

  • Potential skin and eye irritation: Aromatic compounds can irritate the skin and eyes upon contact.
  • Dust inhalation hazards: Inhalation of dust particles from the polymer might cause respiratory irritation.
  • Unknown long-term effects: The long-term health effects of exposure to this specific polymer are not well documented.

  • Polymerization: The ethenyl groups can undergo polymerization reactions, forming cross-linked polymers that are utilized in various industrial applications.
  • Electrophilic Substitution: The presence of the nitrogen atom in the pyridine ring allows for electrophilic substitution reactions, which can modify the compound's reactivity and functionality.
  • Condensation Reactions: This compound can react with aldehydes or ketones under acidic conditions to form more complex structures through condensation reactions .

The biological activity of 1,2-bis(ethenyl)benzene;4-ethenylpyridine has not been extensively studied, but compounds with similar structures often exhibit antimicrobial and antifungal properties. The presence of the pyridine ring may contribute to potential biological activities, including:

  • Antimicrobial Effects: Some derivatives show activity against various bacterial strains.
  • Antioxidant Properties: Compounds with similar structural motifs have been investigated for their ability to scavenge free radicals.

Further research is needed to fully characterize the biological properties of this specific compound .

1,2-Bis(ethenyl)benzene;4-ethenylpyridine can be synthesized through several methods:

  • Aldol Condensation: This method involves the reaction of suitable aldehydes or ketones with enolizable compounds under basic conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can create the desired ethenyl substitutions on the benzene and pyridine rings.
  • Direct Vinylation: The compound can be synthesized by direct vinylation of pyridine derivatives using ethenyl halides in the presence of a base .

The applications of 1,2-bis(ethenyl)benzene;4-ethenylpyridine include:

  • Polymer Production: Due to its ability to polymerize, it is used in creating cross-linked polymers for various industrial applications.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Ion Exchange Resins: When cross-linked with other compounds, it is utilized in ion exchange resins for water purification processes .

Interaction studies involving 1,2-bis(ethenyl)benzene;4-ethenylpyridine focus on its reactivity with other chemical species. These studies are essential for understanding its potential uses in catalysis and material science.

Key areas of interest include:

  • Reactivity with Acids and Bases: Understanding how this compound interacts with different pH environments can help optimize its use in various applications.
  • Compatibility with Biological Systems: Investigating how this compound interacts with biological molecules can lead to potential pharmaceutical applications .

Several compounds share structural similarities with 1,2-bis(ethenyl)benzene;4-ethenylpyridine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,3-DivinylbenzeneC₈H₈Contains two ethenyl groups at different positions on the benzene ring.
1,4-DivinylbenzeneC₈H₈Similar structure but differs in substitution pattern.
4-VinylpyridineC₅H₅NContains a vinyl group attached directly to a pyridine ring.
Poly(4-vinylpyridine)(C₄H₄N)nA polymer formed from vinylpyridine monomers.

Uniqueness

The uniqueness of 1,2-bis(ethenyl)benzene;4-ethenylpyridine lies in its dual functionality provided by both the ethenyl and pyridine groups. This combination allows for diverse reactivity patterns not present in simpler compounds like divinylbenzenes or vinylpyridines. Its ability to form cross-linked structures while maintaining biological activity potential distinguishes it from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

General Manufacturing Information

Pyridine, 4-ethenyl-, polymer with diethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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